(2E)-3-(4-Methoxyphenyl)-1-(pyrrol-1-YL)prop-2-EN-1-one
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Overview
Description
1-(4-Methoxycinnamoyl)pyrrole is an organic compound with the molecular formula C14H13NO2. It is characterized by the presence of a pyrrole ring substituted with a 4-methoxycinnamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxycinnamoyl)pyrrole is typically synthesized through the reaction of 4-methoxyphenylacrylic anhydride with 1-phenylpyrrole in the presence of chloroform and potassium hydroxide . This reaction proceeds under mild conditions and yields the desired product efficiently.
Industrial Production Methods: While specific industrial production methods for 1-(4-Methoxycinnamoyl)pyrrole are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes this compound amenable to large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxycinnamoyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of 1-(4-Methoxycinnamoyl)pyrrole.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1-(4-Methoxycinnamoyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxycinnamoyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(4-Methoxycinnamoyl)pyrrole can be compared with other cinnamoyl-substituted pyrroles and related compounds:
Similar Compounds:
Uniqueness: 1-(4-Methoxycinnamoyl)pyrrole is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBQCQQOHSTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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